Pembrolizumab

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pembrolizumab, sold under the brand name Keytruda, is a humanized antibody used in cancer immunotherapy. It treats various types of cancers including melanoma, lung cancer, head and neck cancer, Hodgkin lymphoma, stomach cancer, cervical cancer, and certain types of breast cancer .

Synthesis Analysis

Pembrolizumab is produced in a pharmaceutical facility through a process that begins with the inoculation of a master cell bank and ends with a 99.9% purified product ready for intravenous injection . A study has demonstrated the first high-resolution characterization of monoclonal antibody microcrystalline suspension using magic angle spinning (MAS) NMR spectroscopy .Molecular Structure Analysis

The structure of the human full-length IgG4 S228P anti-PD1 antibody pembrolizumab was solved to 2.3-Å resolution. Pembrolizumab is a compact molecule, consistent with the presence of a short hinge region . A study has shown a high order of crystallinity and conformational homogeneity of pembrolizumab crystals .Wissenschaftliche Forschungsanwendungen

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Pembrolizumab has become an integral first-line therapeutic agent for non-small cell lung cancer (NSCLC). It has shown significant improvement in overall survival (OS) and progression-free survival (PFS) compared with chemotherapy . The clinical benefit of pembrolizumab in treatment of first-line NSCLC has been evaluated through a systematic review and meta-analysis .

Predictive Role in Clinical and Molecular Characteristics

The potential predictive role of Pembrolizumab in clinical and molecular characteristics remains to be clarified. Age, sex, smoking history, and PD-L1 expression status can be used to predict the clinical benefit of pembrolizumab .

Treatment of Advanced and Metastatic Cervical Cancer

Pembrolizumab has shown promising results in the treatment of advanced and metastatic cervical cancer. It has been used as monotherapy or in combination with chemotherapy, extending the overall survival by a weighted median of 10.35 months and the progression-free survival by 8.50 months .

Role as a PD-1 Immune Checkpoint Inhibitor

Pembrolizumab, an anti-PD-1 monoclonal antibody, is a standard therapy either alone or in combination with chemotherapy (chemo-IO). It has shown efficacy and safety in a cohort of frail patients .

First-Line Treatment for Metastatic NSCLC

The evidence supports its role as a first-line treatment for metastatic NSCLC in adults highlighting its efficacy, safety, and potential for long-term therapeutic benefits .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pembrolizumab involves the coupling of a monoclonal antibody with a cytotoxic drug. The antibody is produced using recombinant DNA technology, while the cytotoxic drug is synthesized separately and then conjugated to the antibody. The conjugation process involves the use of a linker molecule that connects the two components. The synthesis pathway is designed to ensure that the final product is pure and stable, with minimal side effects.", "Starting Materials": [ "Monoclonal antibody", "Cytotoxic drug", "Linker molecule", "Solvents", "Reagents" ], "Reaction": [ "Production of monoclonal antibody using recombinant DNA technology", "Synthesis of cytotoxic drug using organic chemistry techniques", "Functionalization of linker molecule with reactive groups", "Activation of monoclonal antibody with a crosslinking agent", "Conjugation of cytotoxic drug to activated monoclonal antibody using linker molecule", "Purification of conjugated product using chromatography techniques", "Characterization of final product using analytical techniques" ] } | |

CAS-Nummer |

1374853-91-4 |

Produktname |

Pembrolizumab |

Molekularformel |

NA |

Molekulargewicht |

NA |

Synonyme |

Lambrolizumab; Pembrolizumab |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

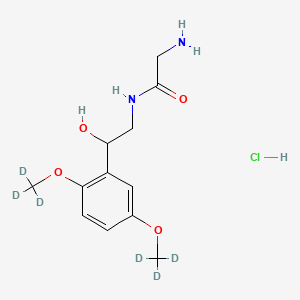

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

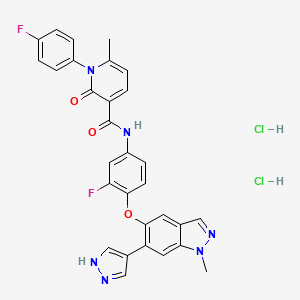

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)